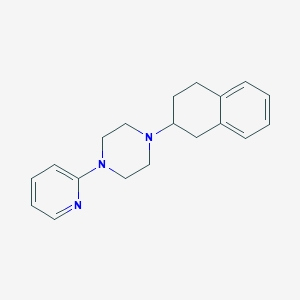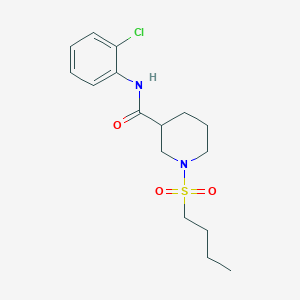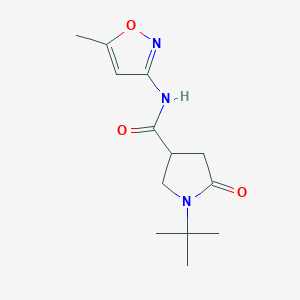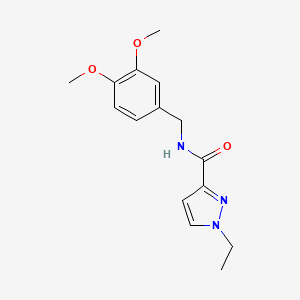
1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as TPNPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. TPNPP belongs to the class of piperazine derivatives and has been found to have potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is not fully understood, but it is believed to interact with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This compound has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of enzymes involved in the metabolism of neurotransmitters. This compound has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is its high potency and selectivity for specific receptors. This compound has also been found to have a low toxicity profile, making it a safe compound to use in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of 1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of research is the investigation of its potential therapeutic applications in the treatment of neurological disorders. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, the use of this compound as a tool for studying the function of specific receptors in the brain could lead to new insights into the mechanisms underlying various neurological disorders.
Synthesis Methods
The synthesis of 1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(2-pyridinyl)piperazine with 1,2,3,4-tetrahydro-2-naphthalenol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of this compound can be improved by using different purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-(2-pyridinyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been extensively studied for its pharmacological properties and has shown promising results in various research areas. It has been found to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its anti-inflammatory and analgesic properties and has shown to be effective in reducing pain and inflammation in animal models.
Properties
IUPAC Name |
1-pyridin-2-yl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-6-17-15-18(9-8-16(17)5-1)21-11-13-22(14-12-21)19-7-3-4-10-20-19/h1-7,10,18H,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNOAOVZIGDEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5407478.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5407499.png)
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5407507.png)
![4-methoxy-3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzenesulfonamide](/img/structure/B5407518.png)
![ethyl 4-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5407522.png)
![6-chloro-2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5407527.png)
![N-2-naphthyl-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5407532.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5407545.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5407563.png)
![2,6-difluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5407567.png)
